molecular formula C6H15ClFNO B1492289 4-Ethoxy-2-fluorobutan-1-amine hydrochloride CAS No. 2098006-07-4

4-Ethoxy-2-fluorobutan-1-amine hydrochloride

Cat. No. B1492289
CAS RN: 2098006-07-4
M. Wt: 171.64 g/mol
InChI Key: AVVFKPOEMHVSFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as 4-Ethoxy-2-fluorobutan-1-amine hydrochloride, can involve various methods. Some of these include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Molecular Structure Analysis

Amines are near relatives of ammonia, NH3. In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups . The spectroscopic similarities between amines and alcohols are notable. Both have infrared absorptions in the 3300–3360 cm−1 region, and in both cases, the proton that is attached to the heteroatom gives rise to an often indistinct signal in the 1H NMR spectrum .


Chemical Reactions Analysis

Amines, including 4-Ethoxy-2-fluorobutan-1-amine hydrochloride, can undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with alkyl halides to form secondary, tertiary amines and quaternary ammonium salts, and reactions with nitrous acid to form diazonium salts .


Physical And Chemical Properties Analysis

Amines have distinct physical properties such as solubility and boiling points. The boiling point of amines is influenced by factors such as the number of electrons and the shape of the molecule . The physical and chemical properties of 4-Ethoxy-2-fluorobutan-1-amine hydrochloride specifically are not detailed in the search results.

Scientific Research Applications

  • Synthesis of Derivatives : 3-Fluoro-1-aminoadamantane and its derivatives have been synthesized through a convenient and rapid three-step reaction sequence. The resultant derivatives include 3-fluoro-1-(N-adamantyl)-p-toluenesulfonamide, 3-fluoro-1-(N-adamantyl) benzamide, and 3-fluoro-1-methyl-(N-adamantyl) carbamate, showcasing the chemical versatility and potential for further functionalization of related compounds (Anderson et al., 1988).

  • Reaction with Primary Amines : The reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines results in the formation of β-fluoropyrrole derivatives, demonstrating the reactivity of similar compounds with amines and the potential for producing a series of derivatives depending on the bulkiness of the amine used (Kim et al., 2007).

  • Histochemical Applications : Hydrochloric acid catalyzes the formation of fluorophores in the histochemical condensation reaction between gaseous formaldehyde and certain phenylethylamines and indolylethylamines. This process could potentially be used to explore the reactivity and interaction of similar fluorinated compounds in histochemical applications (Björklund & Stenevi, 1970).

  • Analytical and Chiral Applications : Ethoxynonafluorobutane, a fluorinated solvent, has been utilized in place of n-hexane for normal-phase HPLC applications, including the separation of various compounds like steroids, benzodiazepines, NSAIDs, and tricyclic antidepressants. This highlights the utility of fluorinated compounds in enhancing chromatographic techniques (KaganMichael, 2001).

  • Amidase Activity : A Rhodococcus erythropolis strain has shown potential in converting 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid, indicating the utility of similar fluorinated compounds in enzymatic reactions and biocatalysis (Park et al., 2008).

Future Directions

While the future directions for 4-Ethoxy-2-fluorobutan-1-amine hydrochloride specifically are not mentioned in the search results, the field of amine research is vast and continually evolving. New molecules are being developed, and innovative approaches are being explored in scientific research .

properties

IUPAC Name

4-ethoxy-2-fluorobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14FNO.ClH/c1-2-9-4-3-6(7)5-8;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVFKPOEMHVSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-fluorobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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